

A Comprehensive Technical Guide to 3-Fluoroisatoic Anhydride

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Compound of Interest

Compound Name: 3-Fluoroisatoic anhydride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **3-Fluoroisatoic Anhydride**, a key building block in organic synthesis, particularly in the development of novel pharmaceuticals.

IUPAC Name and Chemical Structure

The nomenclature of fluorinated isatoic anhydrides can vary depending on the position of the fluorine atom. For the compound commonly referred to as **3-Fluoroisatoic Anhydride**, the fluorine atom is located at the 8-position of the 1H-3,1-benzoxazine-2,4-dione core structure.

IUPAC Name: 8-fluoro-1H-3,1-benzoxazine-2,4-dione.[\[1\]](#)

Chemical Structure:

Caption: Chemical structure of 8-fluoro-1H-3,1-benzoxazine-2,4-dione.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Fluoroisatoic Anhydride** is presented below.

Property	Value	Reference
CAS Number	174463-53-7	[1][2]
Molecular Formula	C ₈ H ₄ FNO ₃	[1][2]
Molecular Weight	181.12 g/mol	[1][2][3]
Appearance	Light brown solid	[2]
Purity	≥ 95% (HPLC)	[2]
Storage Temperature	0-8°C	[2]

Synthesis Methodologies

The synthesis of **3-Fluoroisatoic Anhydride** can be achieved through several routes, primarily starting from fluorinated anthranilic acid or indole derivatives.

Workflow for a Common Synthesis Route:



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Caption: Generalized synthetic workflow for **3-Fluoroisatoic Anhydride**.

Detailed Experimental Protocol:

A common laboratory-scale synthesis involves the reaction of a fluorinated anthranilic acid with phosgene or a phosgene equivalent.

Starting Material: 3-Fluoroanthranilic acid.

Reaction:

- A solution of 3-fluoroanthranilic acid in an appropriate solvent (e.g., dioxane) is prepared.

- Phosgene or a safer equivalent like triphosgene is slowly added to the solution while maintaining the temperature.
- The reaction mixture is stirred until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).
- The product, **3-Fluoroisatoic anhydride**, precipitates out of the solution and can be collected by filtration.
- The collected solid is washed with a suitable solvent to remove impurities and then dried.

It is important to note that phosgene is highly toxic, and all manipulations should be performed in a well-ventilated fume hood with appropriate safety precautions.

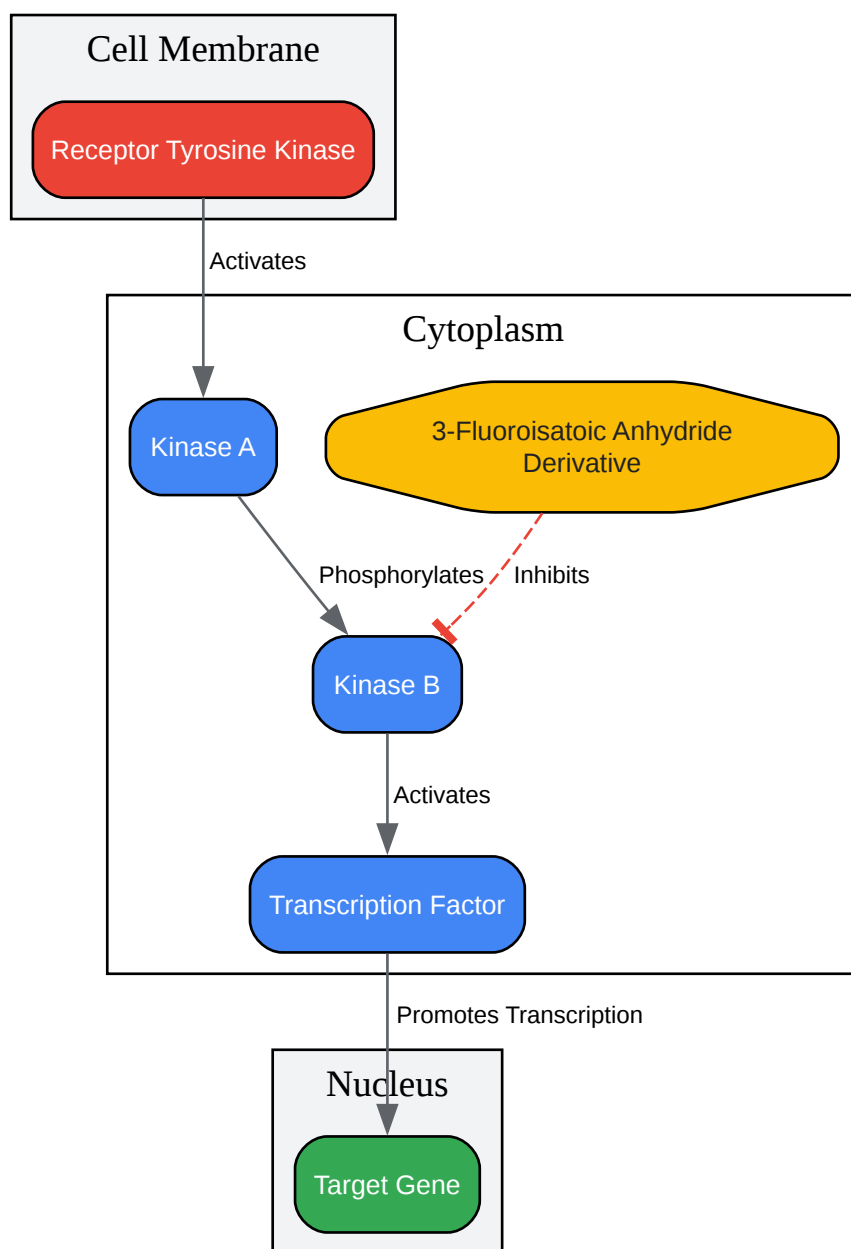
Alternative synthetic strategies include the oxidation of fluorinated isatin derivatives or the carbonylation of 2-iodo-6-fluoroaniline.

Applications in Drug Development

3-Fluoroisatoic anhydride is a versatile intermediate in the synthesis of various heterocyclic compounds with potential biological activities.^{[1][2]} The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Signaling Pathway Illustrating Potential Therapeutic Targets:

The derivatives of **3-Fluoroisatoic anhydride** are often explored as inhibitors of various enzymes or as modulators of signaling pathways implicated in diseases such as cancer and inflammation.



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Caption: Hypothetical signaling pathway targeted by a **3-Fluoroisatoic Anhydride** derivative.

The applications of **3-Fluoroisatoic anhydride** extend to the synthesis of:

- **Quinazolinones:** A class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.
- **Benzodiazepines:** Widely used as anxiolytics, sedatives, and anticonvulsants.

- Other Fused Heterocycles: The reactive nature of the anhydride allows for the construction of complex molecular architectures for drug discovery.^[2]

The strategic introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter the acidity of nearby functional groups, all of which are critical considerations in modern drug design.

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